molecular formula C10H8N2O3 B2996713 5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid CAS No. 1144488-84-5

5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid

Cat. No.: B2996713
CAS No.: 1144488-84-5
M. Wt: 204.185
InChI Key: XFJKNSKUUNJAIV-UHFFFAOYSA-N
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Description

5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by its unique structure, which includes a pyrazole ring fused with a carboxylic acid group and a phenyl group. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of phenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent oxidation to form the desired compound. The reaction is usually carried out under reflux conditions in the presence of a suitable catalyst, such as acetic acid or sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The phenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

    Medicine: Research has indicated its potential use in the treatment of various diseases, including cancer and inflammatory conditions.

    Industry: It is used in the development of agrochemicals and dyes

Comparison with Similar Compounds

Similar Compounds

  • 1-phenyl-3-carbethoxypyrazolone
  • 5-oxo-1-phenyl-2-pyrazoline-3-carboxylic acid, ethyl ester
  • Pyrazoloquinolines

Uniqueness

5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications .

Properties

IUPAC Name

5-oxo-4-phenyl-1,2-dihydropyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c13-9-7(6-4-2-1-3-5-6)8(10(14)15)11-12-9/h1-5H,(H,14,15)(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFJKNSKUUNJAIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(NNC2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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